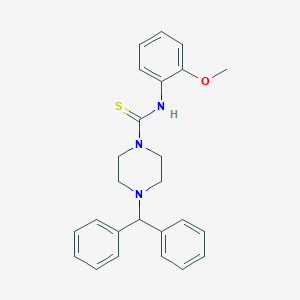![molecular formula C16H18BrN B215898 N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine](/img/structure/B215898.png)
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine, also known as BBE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. BBE belongs to the class of compounds known as arylalkylamines, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of tumor growth. N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine in lab experiments is its potential therapeutic properties, which make it an attractive candidate for drug development. However, one limitation of using N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine is its relatively complex synthesis process, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine, including further studies on its mechanism of action, its potential therapeutic applications in various areas of medicine, and the development of new synthetic methods for producing the compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine may help to determine its safety and efficacy as a potential drug candidate.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with 2-(2-methylphenyl)ethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then purified and subjected to further reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been studied for its potential therapeutic properties in various areas of medicine, including neurology, oncology, and psychiatry. In neurology, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer. In psychiatry, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Eigenschaften
Produktname |
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine |
|---|---|
Molekularformel |
C16H18BrN |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrN/c1-13-4-2-3-5-15(13)10-11-18-12-14-6-8-16(17)9-7-14/h2-9,18H,10-12H2,1H3 |
InChI-Schlüssel |
PPYKOJSWKQUSKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)